7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring with a methylidene group at the 7-position and a hydroxyl group at the 5-position. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate alkenes, which undergo further cyclization and transamination to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The double bond in the methylidene group can be reduced to form a saturated derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Keto-5,6-dihydrocyclopenta[c]pyridin-5-ol.
Reduction: 7-Methyl-5,6-dihydrocyclopenta[c]pyridin-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
Cyclopenta[b]pyridine derivatives: A broader class of compounds with varying biological activities.
Uniqueness: 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYAJHMVQSQLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2=C1C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.